4-(3-Methylthiophen-2-yl)pyrimidin-2-amine
Overview
Description
4-(3-Methylthiophen-2-yl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C9H9N3S and its molecular weight is 191.26 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 4-(3-Methyl-2-thienyl)-2-pyrimidinamine, also known as Tiagabine, is the GABA transporter 1 (GAT1) . GAT1 is responsible for the reuptake of the neurotransmitter gamma-aminobutyric acid (GABA) from the synaptic cleft into the presynaptic neuron . By targeting GAT1, Tiagabine increases the concentration of GABA in the synaptic cleft, enhancing its inhibitory effects .
Mode of Action
Tiagabine acts by inhibiting the reuptake of GABA by GAT1 . This inhibition prevents the removal of GABA from the synaptic cleft, allowing it to continue exerting its inhibitory effects on the postsynaptic neuron . This results in an overall decrease in neuronal excitability, which can help control conditions characterized by excessive neuronal activity, such as seizures .
Biochemical Pathways
The action of Tiagabine primarily affects the GABAergic pathway . By inhibiting GAT1, Tiagabine increases the concentration of GABA in the synaptic cleft . GABA then binds to its receptors on the postsynaptic neuron, opening chloride channels and hyperpolarizing the neuron . This makes the neuron less likely to fire, thereby reducing neuronal excitability .
Pharmacokinetics
Tiagabine exhibits high bioavailability (90-95%) and is primarily metabolized by the liver via the CYP450 system, particularly CYP3A . The onset of action occurs approximately 45 minutes after administration, and the elimination half-life is between 5-8 hours . The drug is excreted via both fecal (63%) and renal (25%) routes
Properties
IUPAC Name |
4-(3-methylthiophen-2-yl)pyrimidin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c1-6-3-5-13-8(6)7-2-4-11-9(10)12-7/h2-5H,1H3,(H2,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQZSGNHBBJFAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2=NC(=NC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.